Methyl 4-(2-(((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)amino)-2-oxoacetamido)benzoate
Description
Methyl 4-(2-(((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)amino)-2-oxoacetamido)benzoate is a synthetic organic compound featuring a thiophene core substituted with a hydroxyphenylmethyl group, linked via a methyleneamino-oxoacetamido bridge to a 4-methylbenzoate ester. Its structure integrates multiple functional groups: a thiophene heterocycle, a benzyl alcohol derivative, an amide bond, and an aromatic ester.
Properties
IUPAC Name |
methyl 4-[[2-[[5-[hydroxy(phenyl)methyl]thiophen-2-yl]methylamino]-2-oxoacetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O5S/c1-29-22(28)15-7-9-16(10-8-15)24-21(27)20(26)23-13-17-11-12-18(30-17)19(25)14-5-3-2-4-6-14/h2-12,19,25H,13H2,1H3,(H,23,26)(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXZGWPPUVLWYBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C(=O)NCC2=CC=C(S2)C(C3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound “Methyl 4-(2-(((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)amino)-2-oxoacetamido)benzoate” is a complex molecule that likely targets multiple biological systems. Thiophene derivatives have been reported to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties.
Mode of Action
For instance, some thiophene derivatives are known to inhibit the monoamine oxidase-catalyzed deamination of both tyramine and tryptamine. This suggests that the compound could potentially interact with its targets by inhibiting enzymatic reactions.
Biochemical Pathways
Given the broad range of biological activities associated with thiophene derivatives, it is likely that multiple pathways are affected. These could potentially include pathways related to inflammation, microbial infection, hypertension, atherosclerosis, and cancer.
Result of Action
Based on the known activities of thiophene derivatives, it is likely that the compound could potentially exert anti-inflammatory, antimicrobial, antihypertensive, anti-atherosclerotic, and anticancer effects at the molecular and cellular levels.
Biological Activity
Methyl 4-(2-(((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)amino)-2-oxoacetamido)benzoate is a complex organic compound notable for its potential biological activities. This compound features a thiophene core, which is known for various pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. Understanding the biological activity of this compound can provide insights into its potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 349.5 g/mol. The structure includes multiple functional groups that may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C16H15N2O3S |
| Molecular Weight | 349.5 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is likely mediated through its interaction with specific molecular targets, including enzymes and receptors involved in various signaling pathways. The thiophene moiety can enhance binding affinity to these targets, potentially leading to modulation of their activity.
Antimicrobial Activity
Recent studies have indicated that thiophene derivatives exhibit notable antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains. In vitro assays demonstrated significant inhibition of bacterial growth, suggesting potential use as antimicrobial agents.
Anticancer Activity
Thiophene-based compounds have been investigated for their anticancer properties. Research indicates that this compound may induce apoptosis in cancer cells through mechanisms involving the modulation of cell cycle regulators and pro-apoptotic factors.
Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory activity due to the presence of hydroxyl and amine groups, which can interact with inflammatory mediators. Studies have shown that similar compounds can inhibit the production of pro-inflammatory cytokines, thus reducing inflammation in various models.
Case Studies
- Antimicrobial Efficacy : A study evaluating the antimicrobial activity of thiophene derivatives found that compounds similar to this compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli in vitro, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.
- Anticancer Activity : In a preclinical model, a thiophene derivative was shown to inhibit the growth of breast cancer cells by inducing cell cycle arrest at the G1 phase and promoting apoptosis through caspase activation pathways.
- Anti-inflammatory Response : In an animal model of arthritis, administration of a related thiophene compound resulted in decreased levels of TNF-alpha and IL-6, indicating a reduction in systemic inflammation.
Comparison with Similar Compounds
Comparative Data Table
Key Research Findings
- Synthetic Flexibility : The target compound’s synthesis likely involves sequential amidation and esterification steps, akin to methods used for phenacyl benzoates and thiophene derivatives .
- Bioactivity Potential: Structural parallels to thiazole anticancer agents suggest possible cytotoxicity, but the absence of a thiazole ring may redirect its mechanism .
- Substituent Impact : The hydroxyphenylmethyl group could enhance binding to hydrophobic pockets in biological targets, while the oxoacetamido bridge may improve solubility over purely aromatic analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
